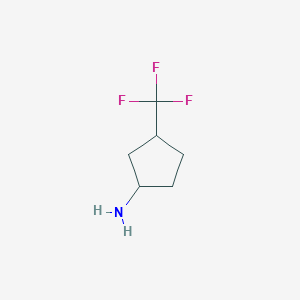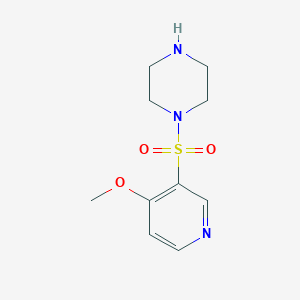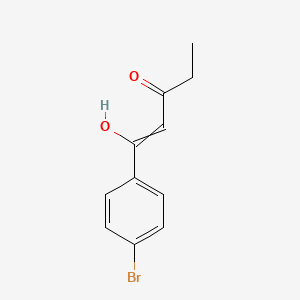
N-methyl-3,4-dihydro-2H-pyran-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3,4-dihydro-2H-pyran-2-amine is an organic compound with the molecular formula C6H11NO It is a derivative of 3,4-dihydro-2H-pyran, where the nitrogen atom is methylated
准备方法
Synthetic Routes and Reaction Conditions
N-methyl-3,4-dihydro-2H-pyran-2-amine can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow of reactants through a reactor system. The process is optimized for high yield and purity, often employing advanced catalytic systems and precise temperature control to achieve consistent results.
化学反应分析
Types of Reactions
N-methyl-3,4-dihydro-2H-pyran-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted pyran compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
N-methyl-3,4-dihydro-2H-pyran-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
作用机制
The mechanism by which N-methyl-3,4-dihydro-2H-pyran-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical outcome.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: The parent compound, which lacks the methylamine group.
N-methyl-2-pyrrolidone: A structurally similar compound with different chemical properties.
Tetrahydropyran: Another related compound with a fully saturated ring structure.
Uniqueness
N-methyl-3,4-dihydro-2H-pyran-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC 名称 |
N-methyl-3,4-dihydro-2H-pyran-2-amine |
InChI |
InChI=1S/C6H11NO/c1-7-6-4-2-3-5-8-6/h3,5-7H,2,4H2,1H3 |
InChI 键 |
UXHCQWWDDNVDBR-UHFFFAOYSA-N |
规范 SMILES |
CNC1CCC=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


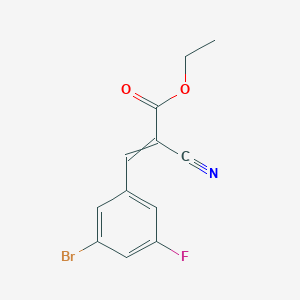
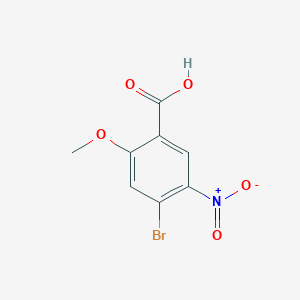


![2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B11822133.png)
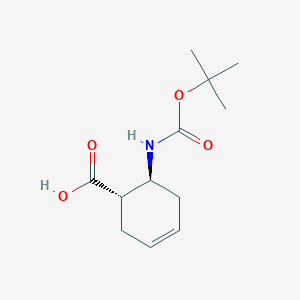
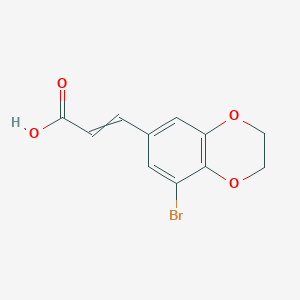
![(R)-[(1R,2R,4R,5S)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B11822154.png)
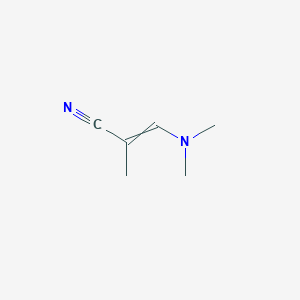
![3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B11822161.png)

